N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is an organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the desired thiadiazole ring. The newly synthesized compounds are characterized using techniques such as NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown antimicrobial activity against various bacterial and fungal strains . In medicine, thiadiazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising cytotoxic properties against cancer cell lines . Additionally, these compounds have applications in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells . The compound’s bioactive properties are connected to its ability to interfere with nucleic acid synthesis and function, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide can be compared with other thiadiazole derivatives, such as N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide . While both compounds share the thiadiazole core structure, their substituents and resulting biological activities differ.
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-9-13-16-17-14(20-13)15-12(18)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,17,18) |
InChI Key |
KBMUEVNRZXSMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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